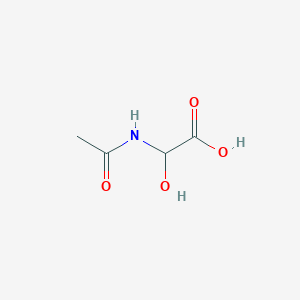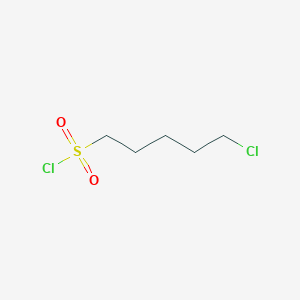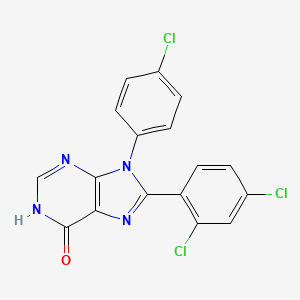
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups attached to a purine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenyl and 2,4-dichlorophenyl derivatives with purine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
Aplicaciones Científicas De Investigación
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)propan-2-one: Shares structural similarities but differs in its functional groups and applications.
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate: Another compound with chlorinated phenyl groups, used in different contexts.
3-(2-Chlorophenyl)-2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)acrylonitrile: Similar in having chlorinated phenyl groups but with distinct chemical properties and uses.
Uniqueness
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is unique due to its purine core structure combined with chlorinated phenyl groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
686344-46-7 |
|---|---|
Fórmula molecular |
C17H9Cl3N4O |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H9Cl3N4O/c18-9-1-4-11(5-2-9)24-15(12-6-3-10(19)7-13(12)20)23-14-16(24)21-8-22-17(14)25/h1-8H,(H,21,22,25) |
Clave InChI |
OMWNHSMRUOTAJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=C2C4=C(C=C(C=C4)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


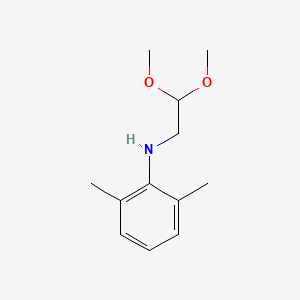
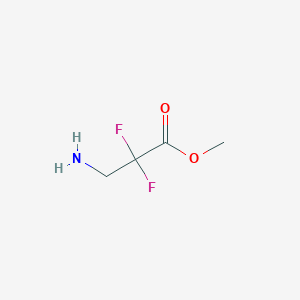
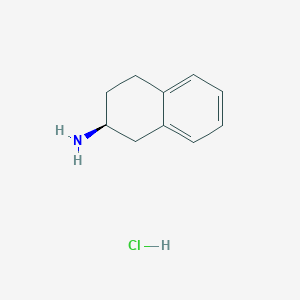
![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
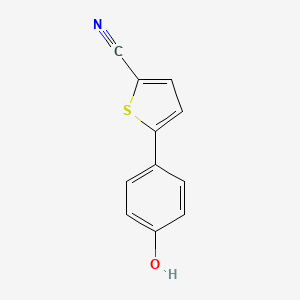
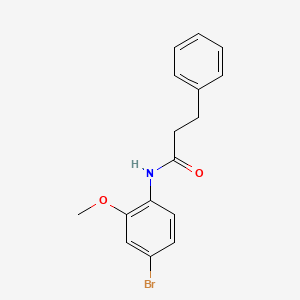
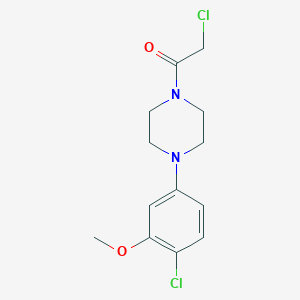
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
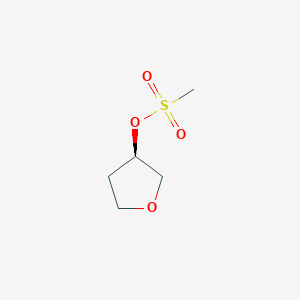
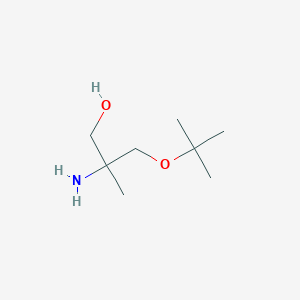
![2,8-dimethyl-5-phenylethynyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8646415.png)
![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)
